molecular formula C18H13Na2O6PS2 B15092007 Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) CAS No. 64018-22-0

Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate)

Cat. No.: B15092007
CAS No.: 64018-22-0
M. Wt: 466.4 g/mol
InChI Key: PWRPHTBBQPNXQA-UHFFFAOYSA-L
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Chemical Reactions Analysis

Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the conditions applied .

Scientific Research Applications

Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphine-based structure allows it to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its role in organic synthesis and metal coordination chemistry .

Comparison with Similar Compounds

Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) can be compared with other similar compounds, such as:

  • Phenylbis(3-sodiosulfophenyl)phosphine
  • Phenylbis(3-sodiooxysulfonyl)phosphine
  • 3,3’-(Phenylphosphinidene)bis(benzenesulfonic acid sodium) salt

These compounds share similar structural features but differ in their specific functional groups and properties. Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) is unique due to its specific phosphine-based structure and its applications in coordination chemistry and catalysis .

Properties

CAS No.

64018-22-0

Molecular Formula

C18H13Na2O6PS2

Molecular Weight

466.4 g/mol

IUPAC Name

disodium;3-[phenyl-(3-sulfonatophenyl)phosphanyl]benzenesulfonate

InChI

InChI=1S/C18H15O6PS2.2Na/c19-26(20,21)17-10-4-8-15(12-17)25(14-6-2-1-3-7-14)16-9-5-11-18(13-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

PWRPHTBBQPNXQA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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